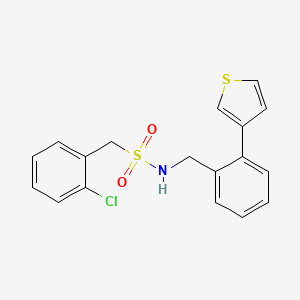

1-(2-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide

Description

1-(2-Chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core linked to a 2-chlorophenyl group and a benzyl moiety substituted with a thiophen-3-yl ring. Sulfonamides are pharmacologically significant due to their versatility in drug design, often serving as enzyme inhibitors or receptor ligands .

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2S2/c19-18-8-4-2-6-16(18)13-24(21,22)20-11-14-5-1-3-7-17(14)15-9-10-23-12-15/h1-10,12,20H,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRWPHCLEDUJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 2-chlorophenyl group. This is followed by the introduction of the thiophen-3-yl group through a cross-coupling reaction, such as the Suzuki or Stille coupling. The final step involves the sulfonation of the intermediate to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide and Benzamide Families

a. N-(2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (Compound 3b)

- Core Structure : Benzamide (vs. methanesulfonamide in the target compound).

- Substituents : Incorporates a piperazine ring linked to a 3-(trifluoromethyl)phenyl group and a thiophen-3-yl benzamide.

- Synthetic Route: Prepared via substitution of 1-(3-(trifluoromethyl)phenyl)piperazine, purified by normal-phase chromatography .

b. (S)—N-(7-(2-(1-Amino-2-(3,5-Difluorophenyl)ethyl)-5-(2-Chlorophenyl)pyridin-3-yl)-4-Chloro-1-Methyl-1H-Indazol-3-yl)methanesulfonamide (Compound 181A)

- Core Structure : Methanesulfonamide with an indazole-pyridine scaffold.

- Substituents : Features a 2-chlorophenyl group (shared with the target compound) and additional 3,5-difluorophenyl and indazole rings.

c. 3-Fluoro-N-[1-(4-Fluorophenyl)-3-(2-Thienyl)-1H-Pyrazol-5-yl]benzenesulfonamide

Physicochemical and Pharmacological Properties

Key Observations :

- Lipophilicity : Trifluoromethyl (Compound 3b) and difluorophenyl (Compound 181A) groups increase lipophilicity compared to the target compound’s chlorophenyl .

- Solubility : Piperazine-ethoxy-ethyl chains (Compound 3b) may enhance aqueous solubility, whereas rigid pyrazole (Compound from ) reduces it .

- Synthetic Complexity : Indazole-pyridine systems (Compound 181A) require multi-step synthesis, contrasting with the target compound’s simpler benzyl-thiophene linkage .

Crystallographic and Structural Insights

- 3-Chloro-N-(2-Methylphenyl)benzamide (): Demonstrates that substituent positioning (e.g., methyl vs. chloro groups) significantly impacts crystal packing and hydrogen bonding. The target compound’s thiophen-3-yl and chlorophenyl groups may induce distinct solid-state interactions compared to methylphenyl analogues .

Biological Activity

1-(2-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chlorophenyl group, a thiophenyl group, and a methanesulfonamide moiety, which contribute to its unique properties and biological interactions.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the chlorination of a phenyl ring to introduce the 2-chlorophenyl group, followed by the introduction of the thiophen-3-yl group through cross-coupling reactions such as Suzuki or Stille coupling. The final step involves sulfonation to form the methanesulfonamide group.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing thiophenes can demonstrate significant antibacterial effects against various strains of bacteria, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Anticancer Activity

The compound is being explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial disruption and activation of caspases. For example, related compounds have shown IC50 values ranging from 0.20 to 16.79 μM against various cancer cell lines, indicating promising cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.20 | A549 |

| Compound B | 4.87 | MDA-MB-231 |

| Compound C | 16.79 | HeLa |

The mechanism of action for this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. In particular, it may inhibit enzyme activity or modulate receptor signaling pathways, leading to altered cellular processes that promote cell death in cancerous cells.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Study on Anticancer Activity : A compound structurally similar to this compound was tested against the NCI 60 human cancer cell line panel. The results indicated significant growth inhibition across multiple cell lines, particularly those associated with breast and lung cancers .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of thiophene-based compounds, revealing effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.